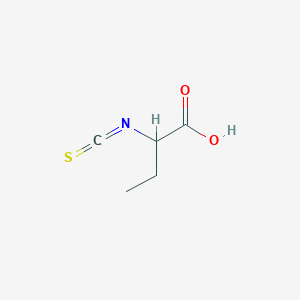
2-Isothiocyanatobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isothiocyanatobutanoic acid is an organic compound with the molecular formula C5H7NO2S It is a derivative of butanoic acid, where an isothiocyanate group replaces one of the hydrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-isothiocyanatobutanoic acid typically involves the reaction of butanoic acid derivatives with thiophosgene or other isothiocyanate precursors. One common method is the reaction of butanoic acid with thiophosgene in the presence of a base, such as triethylamine, to form the isothiocyanate group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Isothiocyanatobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thioureas or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the isothiocyanate group under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Thioureas and other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Isothiocyanatobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-isothiocyanatobutanoic acid involves its ability to interact with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with amino acids in proteins, leading to the modification of protein function. This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism.
Vergleich Mit ähnlichen Verbindungen
2-Isothiocyanatobutane: Similar structure but lacks the carboxylic acid group.
Phenyl isothiocyanate: Contains a phenyl group instead of the butanoic acid moiety.
Allyl isothiocyanate: Contains an allyl group instead of the butanoic acid moiety.
Uniqueness: 2-Isothiocyanatobutanoic acid is unique due to the presence of both the isothiocyanate and carboxylic acid functional groups. This dual functionality allows it to participate in a wider range of chemical reactions and interact with biological targets in distinct ways compared to other isothiocyanates.
Eigenschaften
Molekularformel |
C5H7NO2S |
|---|---|
Molekulargewicht |
145.18 g/mol |
IUPAC-Name |
2-isothiocyanatobutanoic acid |
InChI |
InChI=1S/C5H7NO2S/c1-2-4(5(7)8)6-3-9/h4H,2H2,1H3,(H,7,8) |
InChI-Schlüssel |
DCMRQALGZKAKKU-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C(=O)O)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


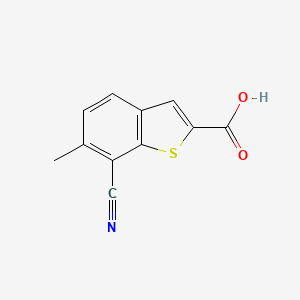
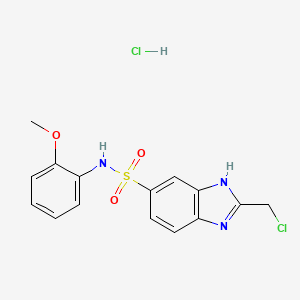
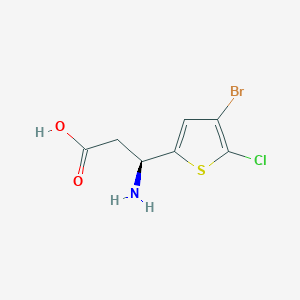
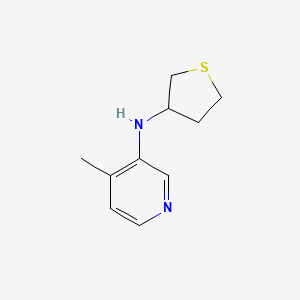
![2-Methyl-2-[(thiophen-3-ylmethyl)amino]propane-1,3-diol](/img/structure/B13310674.png)

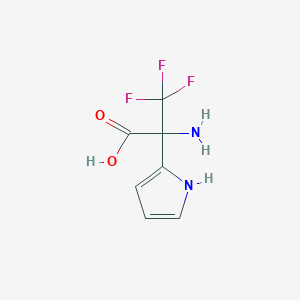
![5-(Aminomethyl)spiro[2.3]hexane-5-carboxylic acid](/img/structure/B13310694.png)
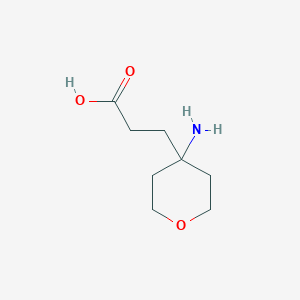
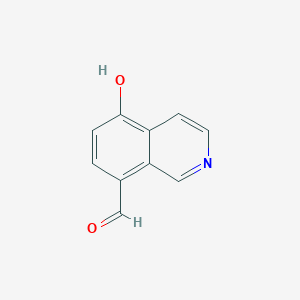

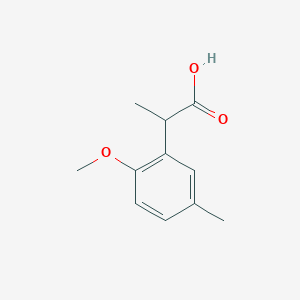

![3-Tert-butylimidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B13310727.png)
